molecular formula C12H10N2O2 B7549319 Pyridine-3-carboxamide, N-(4-hydroxyphenyl)-

Pyridine-3-carboxamide, N-(4-hydroxyphenyl)-

Cat. No.: B7549319
M. Wt: 214.22 g/mol
InChI Key: PUFQPHQEWBTFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-3-carboxamide, N-(4-hydroxyphenyl)-, also known as nicotinamide, is a derivative of pyridine. It is a compound of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a hydroxyphenyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- can be achieved through several methods. One common approach involves the reaction of nicotinic acid with 4-aminophenol under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

    Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- involves its conversion to nicotinamide adenine dinucleotide (NAD+). NAD+ plays a critical role in cellular metabolism by acting as a coenzyme in redox reactions. It is involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The compound also exerts its effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- can be compared with other similar compounds such as:

    Pyridine-3-carboxamide: Lacks the hydroxyphenyl group, resulting in different chemical properties and applications.

    Pyridine-4-carboxamide: The carboxamide group is positioned differently, leading to variations in reactivity and biological activity.

    Nicotinic acid: Contains a carboxylic acid group instead of a carboxamide group, affecting its chemical behavior and uses.

The uniqueness of Pyridine-3-carboxamide, N-(4-hydroxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(4-hydroxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-3-10(4-6-11)14-12(16)9-2-1-7-13-8-9/h1-8,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFQPHQEWBTFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.